molecular formula C9H9N B147185 1-Methylindole CAS No. 603-76-9

1-Methylindole

Cat. No.: B147185
CAS No.: 603-76-9
M. Wt: 131.17 g/mol
InChI Key: BLRHMMGNCXNXJL-UHFFFAOYSA-N
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Description

1-Methylindole is an organic compound with the chemical formula C₉H₉N. It is a derivative of indole, where a methyl group is attached to the nitrogen atom. This compound appears as a deep yellow viscous liquid with a very strong and unpleasant odor. It is known for its irritating and potentially toxic properties .

Chemical Reactions Analysis

1-Methylindole undergoes various chemical reactions:

Comparison with Similar Compounds

1-Methylindole can be compared with other methylindole derivatives:

    2-Methylindole: Similar in structure but with the methyl group attached to the second carbon atom of the indole ring.

    3-Methylindole:

    5-Methylindole: Another derivative with the methyl group on the fifth carbon atom.

    7-Methylindole: Features the methyl group on the seventh carbon atom.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.

Properties

IUPAC Name

1-methylindole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRHMMGNCXNXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9N
Source PubChem
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DSSTOX Substance ID

DTXSID3060534
Record name 1H-Indole, 1-methyl-
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Molecular Weight

131.17 g/mol
Source PubChem
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Physical Description

Yellow liquid with a stench; [Alfa Aesar MSDS]
Record name 1-Methylindole
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Vapor Pressure

0.05 [mmHg]
Record name 1-Methylindole
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CAS No.

603-76-9
Record name 1-Methylindole
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Synthesis routes and methods I

Procedure details

The N-methyl indoline product in Example 47 (70 mg, 0.22 mmol) was dissolved in toluene (9 mL) in a 50-mL flask under N2 fitted with a condenser. MnO2 (199 mg, 2.3 mmol) was added, and the mixture was heated to ref lux for 1.5 h. The mixture was cooled to rt, Celite, and the pad was washed several times with liberal amounts of MeOH. The filtrate was concentrated in vacuo, and the residue was purified by silica gel chromatography (gradient 25-35% EtOAc/hexane) to provide the N-methyl indole product (39 mg, 57%) as an orange oil: 1H NMR (300 MHz, CDCl3) δ 6.93-7.11 (m, 5H), 6.72 (d, J=8.5 Hz, 1H), 6.42 (d, J=3.1 Hz, 1H), 4.29 (t, J=5.8 Hz, 1H), 3.84-3.96 (m, 2H), 3.77 (s, 3H), 2.99 (dd, J=11.3, 5.0 Hz, 1H), 2.67 (dd, J=11.3, 6.7 Hz, 1H), 2.49 (s, 3H); ESI MS m/z=313 [C19H18F2N2+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 47
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
199 mg
Type
catalyst
Reaction Step Four
Yield
57%

Synthesis routes and methods II

Procedure details

To a solution of the indole product from Example 52 (160 mg, 0.539 mmol) and dimethyl oxalate (70 mg, 0.59 mmol) in DMF (5 mL), potassium tert-butoxide (66 mg, 0.59 mmol) was added in one portion at room temperature under nitrogen. The reaction mixture was warmed to reflux under nitrogen for 30 min and then was cooled to room temperature. The mixture was diluted with water (50 mL) and extracted (3×) with methylene chloride. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, EtOAc/hexanes, 1:1) to afford the N-methyl indole product as a white solid (160 mg, 96%): mp 90-92° C.; 1H NMR (300 MHz, CDCl3) δ 7.03-7.23 (m, 6H), 6.71 (d, J=8.5 Hz, 1H), 6.41 (dd, J=3.0, <1 Hz, 1H), 4.33 (t, J=7.5, 5.0 Hz, 1H), 3.94 (d, J=15.1 Hz, 1H), 3.88 (d, J=15.1 Hz, 1H), 3.74 (s, 3H), 3.01 (dd, J=11.4, 5.0 Hz, 1H), 2.66 (dd, J=11.4, 7.5 Hz, 1H), 2.48 (s, 3H); CI MS m/z=311 [C19H19ClN2+H]+; IR (KBr) 2937, 2766, 1594, 1497, 1265 cm−1; Anal. Calcd for C19H19ClN2-0.l H2O: C, 73.00; H, 6.19; N, 8.96. Found: C, 72.78; H, 6.09; N, 8.78.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide was added to a solution of the indole product of Example 61 (354 mg, 1.12 mmol) and dimethyl oxalate (145 mg, 1.23 mmol) in DMF (3 mL) and heated to reflux for 1 h. The mixture was cooled to room temperature and quenched with water (5 mL). After extraction (2×) with CH2Cl2, the organic layer was dried over MgSO4/Na2SO4, filtered, and concentrated in vacuo. Purification by column chromatography (SiO2, 20 g, hexanes to 10% EtOAc/hexanes) provide the N-methyl indole product (163 mg, 44%) as a yellow powder: mp 120-124° C.; 1H NMR (500 MHz, CDCl3) δ 7.27-7.24 (m, 1H), 7.08 (d, J=8.5 Hz, 1H), 7.04 (d, J=3.1 Hz, 1H), 7.01 (d, J=10.4 Hz, 1H), 6.96 (d, J=8.2 Hz, 1H), 6.71 (d, J=8.5 Hz, 1H), 6.42 (d, J=3.1 Hz, 1H), 4.29 (t, J=5.8 Hz, 1H), 3.96 (d, J=15.2 Hz, 1H), 3.85 (d, J=15.2 Hz, 1H), 3.76 (s, 3H), 2.99 (dd, J=11.3, 5.2 Hz, 1H), 2.68 (dd, J=11.4, 6.5 Hz, 1H), 2.47 (s, 3H); IR (KBr) 3438, 2943, 2779, 1579, 1488, 1422, 1358, 1266, 1064 cm−1; ESI MS m/z=329 [C19H18ClFN2+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
44%

Synthesis routes and methods IV

Procedure details

The indole product from Example 56 (100 mg, 0.36 mmol) and dimethyl oxalate (46 mg, 0.39 mmol) in DMF (3 mL) were treated with potassium t-butoxide (44 mg, 0.39 mmol). The reaction was heated at reflux for 30 min. Reaction was cooled to room temperature and diluted with water (25 mL). Following extractions (3×) with ethyl acetate, the organic layers were washed with water, brine, dried over sodium sulfate, filtered and concentrated. The dark residue was chromatographed (SiO2, 20% EtOAc/hexanes), and the resulting oil was treated with 1 M HCl (1 eq) in diethyl ether to provide the N-methyl indole product as a white solid (45 mg, 11%): mp 255-258° C.; 1H NMR (300 MHz, CD3OD) δ 7.43-7.25 (m, 3H), 7.12-7.00 (m, 2H), 6.99 (d, J=10.0 Hz, 1H), 6.70 (d, J=8.6 Hz, 1H), 6.50 (d, J=3.1 Hz, 1H), 4.80-4.67 (m, 2H), 3.89 (dd, J=5.6, 11.9 Hz, 1H), 3.81 (s, 3H), 3.65-3.55 (m, 1H), 3.30-3.29 (m, 1H), 3.14 (s, 3H); IR (KBr) 3424, 2944, 2479, 1590, 1449 cm−1; CI MS m/z=295 [C19H19FN2+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylindole
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1-Methylindole
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1-Methylindole
Reactant of Route 4
Reactant of Route 4
1-Methylindole
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1-Methylindole
Reactant of Route 6
1-Methylindole
Customer
Q & A

ANone: The molecular formula of 1-Methylindole is C9H9N, and its molecular weight is 131.17 g/mol.

A: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass spectrometry. Researchers have utilized these techniques to elucidate the structure of this compound and its derivatives. [, , , , , ]

A: The methyl group at the 1-position significantly affects the reactivity of this compound compared to indole. For instance, lithiation of tricarbonyl(η6-1-methylindole)chromium(0) occurs at the C-2 position, while tricarbonyl(η6-1-methyl-2-trimethylsilylindole)chromium(0) undergoes lithiation predominantly at the C-7 position. []

A: Yes, this compound can participate in electrophilic substitution reactions. For example, it reacts with methyl propiolate in the presence of K-10 montmorillonite clay, leading to the formation of methyl 3,3-bis(1-methyl-1H-indol-2-yl)propanoate. []

A: The 2-position of this compound is susceptible to various transformations. For instance, it undergoes palladium-catalyzed cross-coupling with 2-(bromoethenyl)arenes to yield 2-(2-arylethenyl)-1-methylindoles. [] Additionally, this compound reacts with arenesulfonyl azides, primarily forming 2-arylsulfonylimino-1-methylindolines. []

A: this compound serves as a valuable building block for synthesizing various heterocyclic compounds. For example, it has been employed in the synthesis of pyridazino[4,5-b]indole derivatives and [, ]diazepinoindole derivatives. [, ]

A: Yes, a novel linker based on polystyrene-bound ethoxymethyl (PEOM) chloride has been developed, enabling the solid-phase synthesis of substituted 1-methyl-1H-indoles. This linker exhibits stability under strong basic conditions and allows for diverse chemical transformations. []

A: Yes, certain this compound derivatives exhibit promising biological activities. For instance, some derivatives have shown significant platelet antiaggregating and hypotensive activity. [] Additionally, researchers are exploring the potential of this compound-based compounds as antioxidants, with some derivatives demonstrating higher antioxidant activity than melatonin. []

A: The diverse reactivity and biological activities of this compound derivatives make them attractive targets for medicinal chemistry research. They hold promise for developing novel therapeutics for treating diseases associated with oxidative stress, cardiovascular diseases, and potentially even cancer. [, ]

A: Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the structural features and energetics of this compound derivatives. These studies provide valuable insights into their properties and guide the design of novel compounds with improved activity and selectivity. [, , ]

A: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on the biological activity of this compound derivatives. For example, the presence and position of halogen atoms have been shown to significantly affect the antioxidant activity of certain derivatives. []

A: While this Q&A focuses on the scientific aspects and avoids medical information, it's important to acknowledge that toxicity is a crucial aspect of drug development. Researchers have conducted toxicological studies on this compound derivatives to assess their safety profiles. []

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